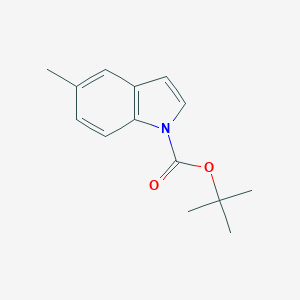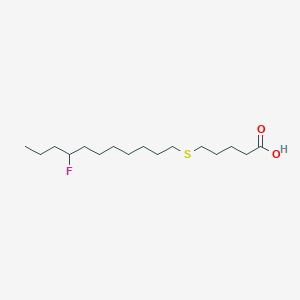
Benzyl N-ethoxycarbonyliminocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-ethoxycarbonyliminocarbamate (BNEI) is a small molecule that has been used in a variety of scientific research applications. BNEI has a wide range of biochemical and physiological effects, and is a popular choice for laboratory experiments.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway of Benzyl N-ethoxycarbonyliminocarbamate involves the reaction between benzyl isocyanate and N-ethoxycarbonyl-N'-phenylurea in the presence of a catalyst.
Starting Materials
Benzyl isocyanate, N-ethoxycarbonyl-N'-phenylurea
Reaction
Step 1: Dissolve N-ethoxycarbonyl-N'-phenylurea in a suitable solvent such as dichloromethane., Step 2: Add benzyl isocyanate to the reaction mixture and stir at room temperature for several hours., Step 3: Add a catalyst such as triethylamine to the reaction mixture and stir for additional hours., Step 4: Purify the resulting product by column chromatography using a suitable solvent system.
Wissenschaftliche Forschungsanwendungen
Benzyl N-ethoxycarbonyliminocarbamate has been used in a variety of scientific research applications, including studies of enzyme inhibition, protein-protein interactions, and drug delivery. It has been used as a probe for studying the effects of inhibitors on a variety of enzymes, including proteases, phosphatases, and kinases. It has also been used to study the effects of inhibitors on protein-protein interactions, such as those involved in signal transduction pathways. Benzyl N-ethoxycarbonyliminocarbamate has also been used as a drug delivery vehicle, allowing for the controlled release of drugs into the body.
Wirkmechanismus
Benzyl N-ethoxycarbonyliminocarbamate works by binding to the active site of enzymes and interfering with their activity. It also binds to proteins involved in protein-protein interactions and disrupts the interactions. In addition, Benzyl N-ethoxycarbonyliminocarbamate has been shown to form complexes with drugs, allowing for the controlled release of drugs into the body.
Biochemische Und Physiologische Effekte
Benzyl N-ethoxycarbonyliminocarbamate has been shown to inhibit the activity of enzymes involved in signal transduction pathways. It has also been shown to disrupt protein-protein interactions, which can lead to changes in gene expression and cell signaling pathways. In addition, Benzyl N-ethoxycarbonyliminocarbamate has been shown to form complexes with drugs, allowing for the controlled release of drugs into the body.
Vorteile Und Einschränkungen Für Laborexperimente
Benzyl N-ethoxycarbonyliminocarbamate is a popular choice for laboratory experiments due to its relatively low cost and availability. It is also relatively easy to synthesize, and is stable in a variety of conditions. However, it is important to note that Benzyl N-ethoxycarbonyliminocarbamate is a small molecule, and can be easily degraded by enzymes in the body.
Zukünftige Richtungen
Benzyl N-ethoxycarbonyliminocarbamate has a wide range of potential future applications. For example, it could be used to study the effects of inhibitors on signal transduction pathways and protein-protein interactions. It could also be used as a drug delivery vehicle, allowing for the controlled release of drugs into the body. In addition, Benzyl N-ethoxycarbonyliminocarbamate could be used to study the effects of inhibitors on enzyme activities, such as proteases, phosphatases, and kinases. Finally, Benzyl N-ethoxycarbonyliminocarbamate could be used to study the effects of inhibitors on gene expression and cellular signaling pathways.
Eigenschaften
IUPAC Name |
benzyl N-ethoxycarbonyliminocarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-2-16-10(14)12-13-11(15)17-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJYLQGWZBDKBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N=NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl N-ethoxycarbonyliminocarbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

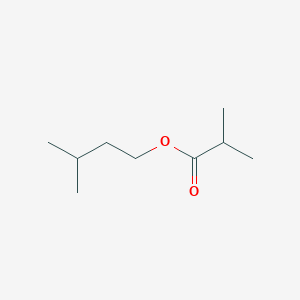
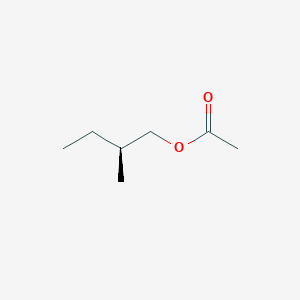
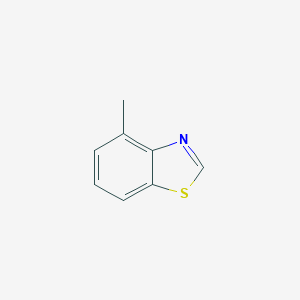
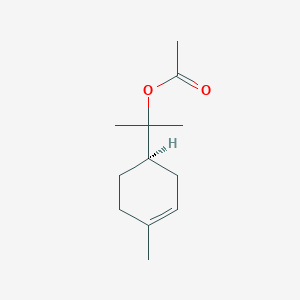
![2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-yl acetate](/img/structure/B149026.png)
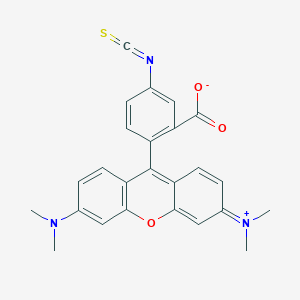

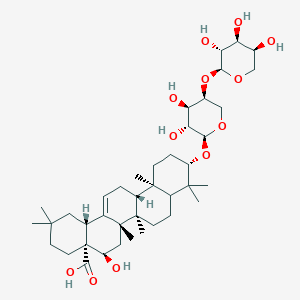

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B149044.png)
![[4-(3-acetyloxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate](/img/structure/B149045.png)
